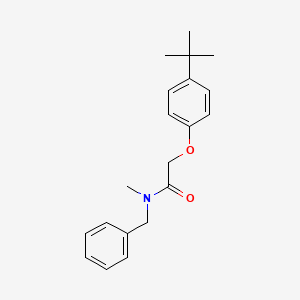

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide

Übersicht

Beschreibung

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is an organic compound that features a benzyl group, a tert-butylphenoxy group, and a methylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 4-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl and tert-butylphenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide has been studied for its potential as a pharmaceutical agent due to its structural properties that allow it to interact with biological targets effectively.

Antineoplastic Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives designed around similar frameworks have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) cells. The structure-activity relationship (SAR) studies suggest that modifications in the benzyl and acetamide moieties can enhance potency against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives of this compound possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MIC) reported for related compounds indicate effective antimicrobial action, suggesting this compound could be explored further for developing novel antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of suitable precursors under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Synthetic Pathway

The synthetic pathway often includes:

- Formation of the benzyl group : Utilizing benzyl chloride and appropriate nucleophiles.

- Acetylation : The introduction of the acetamide group through acetic anhydride or acetyl chloride.

- Phenoxy linkage : The coupling of phenolic compounds with the benzyl moiety using coupling agents .

Biological Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts.

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases such as Parkinson's disease. These compounds exhibited MAO-B inhibitory activity, which is crucial for neuroprotection, alongside antioxidant properties that help mitigate oxidative stress in neuronal cells .

Enzyme Inhibition

Another important application is its role as an enzyme inhibitor. Compounds based on this structure have been shown to inhibit key enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR), which is vital for purine synthesis and has implications in cancer therapy .

Therapeutic Potential and Future Directions

The therapeutic potential of this compound lies in its multifaceted biological activities, making it a candidate for further development in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders.

Future Research Areas

Future research should focus on:

- In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Combination therapies : Exploring synergistic effects with other therapeutic agents.

- Mechanistic studies : Understanding the molecular mechanisms underlying its biological activities.

Wirkmechanismus

The mechanism of action of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The benzyl and tert-butylphenoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-benzyl-2-(4-tert-butylphenoxy)ethanamine

- N-benzyl-2-(4-tert-butylphenoxy)ethanol

Uniqueness

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, a tert-butylphenoxy moiety, and an N-methylacetamide functional group. The unique combination of these functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation. The exact molecular targets remain under investigation, but preliminary studies suggest significant potential in therapeutic applications.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit varying degrees of anticancer activity. For instance, studies involving N-benzyl substituted indole-based thiosemicarbazones have shown that modifications in the benzyl group can significantly affect their cytotoxic properties against cancer cell lines such as HeLa-S3 and A549. These studies highlight the importance of structure-activity relationships (SAR) in determining the efficacy of related compounds .

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Experimental Data

-

Cytotoxicity Screening :

- In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound.

- Results indicate that while some derivatives show promising activity against cancer cells, others may possess reduced efficacy due to steric hindrance or electronic effects introduced by substituents .

-

Binding Affinity Studies :

- Molecular docking studies are essential for predicting the binding affinity of this compound with target biomolecules such as bovine serum albumin (BSA) and DNA.

- These studies suggest strong binding interactions, indicating potential for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-benzyl-2-(4-tert-butylphenoxy)ethanamine | Structure | Moderate anticancer activity | Similar structural framework |

| N-benzyl-2-(4-tert-butylphenoxy)ethanol | Structure | Low enzyme inhibition | Less effective due to hydroxyl group |

Eigenschaften

IUPAC Name |

N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-20(2,3)17-10-12-18(13-11-17)23-15-19(22)21(4)14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJXJSRSXUEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.